molecular formula C26H26N4O4S2 B2417564 2-((7-acetyl-3-(furan-2-ylmethyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(2,5-dimethylphenyl)acetamide CAS No. 1185164-00-4

2-((7-acetyl-3-(furan-2-ylmethyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(2,5-dimethylphenyl)acetamide

Cat. No.: B2417564
CAS No.: 1185164-00-4
M. Wt: 522.64
InChI Key: QXHYBAMPEFOWOC-UHFFFAOYSA-N
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Description

2-((7-acetyl-3-(furan-2-ylmethyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(2,5-dimethylphenyl)acetamide is a useful research compound. Its molecular formula is C26H26N4O4S2 and its molecular weight is 522.64. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Reactivity

2-((7-Acetyl-3-(furan-2-ylmethyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(2,5-dimethylphenyl)acetamide is a compound with potential applications in the synthesis of heterocyclic compounds. Research has shown the synthesis of thieno[2,3-d]pyrimidin-4-ones through condensation reactions with aromatic aldehydes and furfural, indicating its utility in generating structurally diverse heterocycles (Elmuradov, Bozorov, & Shakhidoyatov, 2011). Furthermore, thiazolopyrimidine derivatives have been synthesized and evaluated for their antinociceptive and anti-inflammatory properties, illustrating the compound's relevance in medicinal chemistry (Selvam, Karthik, Palanirajan, & Ali, 2012).

Pharmacological Potential

The compound's structural motif is conducive to modifications that yield pharmacologically active derivatives. For example, the synthesis of pyridothienopyrimidines and pyridothienotriazines, evaluated for their antimicrobial activities, underscores the potential of this chemical scaffold in developing new therapeutic agents (Abdel-rahman, Bakhite, & Al-Taifi, 2002). Additionally, the exploration of reactions under microwave irradiation has led to the discovery of new thieno[2,3-d]pyrimidine derivatives, further highlighting the versatility of this compound in synthetic organic chemistry (Davoodnia, Rahimizadeh, Atapour-Mashhad, & Tavakoli-Hoseini, 2009).

Heterocyclic Synthesis

The compound serves as a precursor in the synthesis of various heterocyclic compounds. For instance, research into the decarboxylative Claisen rearrangement reactions demonstrates its utility in generating 2,3-disubstituted heteroaromatic products (Craig, King, Kley, & Mountford, 2005). This ability to participate in complex transformations is crucial for the development of new materials and pharmaceuticals.

Properties

IUPAC Name

2-[[11-acetyl-4-(furan-2-ylmethyl)-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl]-N-(2,5-dimethylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N4O4S2/c1-15-6-7-16(2)20(11-15)27-22(32)14-35-26-28-24-23(25(33)30(26)12-18-5-4-10-34-18)19-8-9-29(17(3)31)13-21(19)36-24/h4-7,10-11H,8-9,12-14H2,1-3H3,(H,27,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXHYBAMPEFOWOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CSC2=NC3=C(C4=C(S3)CN(CC4)C(=O)C)C(=O)N2CC5=CC=CO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N4O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

522.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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